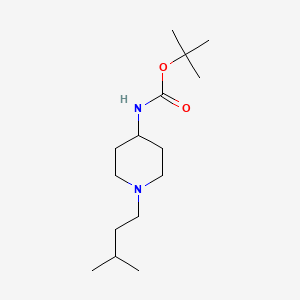

4-(BOC-Amino)-1-isopentylpiperidine

説明

4-(BOC-Amino)-1-isopentylpiperidine is a compound that contains a BOC-protected amino group . The BOC group, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly for the protection of amines . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of BOC-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Chemical Reactions Analysis

The BOC group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .Physical And Chemical Properties Analysis

The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as NLO material . The energy of HOMO and LUMO levels and the HOMO–LUMO energy gap, hardness, softness and electronegativity have been analyzed using DFT/B3LYP method with the 6-31+G (d,p) basis set .科学的研究の応用

1. Synthesis of Biological Active Compounds 4-(BOC-Amino)-1-isopentylpiperidine serves as a versatile building block in the synthesis of 4-substituted 3-aminopiperidines, which possess high potential for biological activity. Its utility is exemplified by the multigram synthesis of orthogonally N-protected 3,4-aziridinopiperidine from basic materials, highlighting its role in facilitating complex organic syntheses (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

2. Peptide Synthesis The compound is instrumental in peptide synthesis. For instance, a 4-alkoxybenzyl-derived linker was developed that leverages the alpha-nitrogen atom of the C-terminal amino acid for anchoring to the resin. This methodology facilitates BOC solid-phase peptide assembly and cleavage using standard protocols and is particularly beneficial for the synthesis of cyclic peptides, avoiding certain side reactions common with other methods (Bourne, Meutermans, Alewood, McGeary, Scanlon, Watson, & Smythe, 1999).

3. Photoinitiated Electron or Energy Transfer Studies 4-(BOC-Amino)-1-isopentylpiperidine derivatives are used in the synthesis of redox-active amino acids. These amino acids, incorporated into peptide assemblies, facilitate the study of photoinitiated electron or energy transfer, crucial for understanding light-harvesting mechanisms in peptides (McCafferty, Bishop, Wall, Hughes, Mecklenberg, & Meyer, 1995).

4. Solid-Phase Synthesis The compound's utility extends to solid-phase synthesis, exemplified in the context of synthesizing a light-harvesting peptide. The precise modulation of the compound's structure allows for the incorporation of various functional groups, facilitating the assembly of complex molecular structures (Bishop, McCafferty, & Erickson, 2000).

5. Molecular Rods and Peptide Caging Derivatives of 4-(BOC-Amino)-1-isopentylpiperidine have been used to create nanometer-sized molecular rods and peptide-caged metal complexes. These applications are vital in nanotechnology and biochemistry, illustrating the compound's role in designing novel materials and bioconjugates (Gothard, Rao, & Nowick, 2007).

Safety And Hazards

将来の方向性

The BOC group continues to play an important role in the field of peptide synthesis . It is ranked as “one of the most commonly used protective groups for amines” . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of BOC-protected amines .

特性

IUPAC Name |

tert-butyl N-[1-(3-methylbutyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2O2/c1-12(2)6-9-17-10-7-13(8-11-17)16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCUXNHQOGZUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732661 | |

| Record name | tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(BOC-Amino)-1-isopentylpiperidine | |

CAS RN |

888944-67-0 | |

| Record name | Carbamic acid, [1-(3-methylbutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888944-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

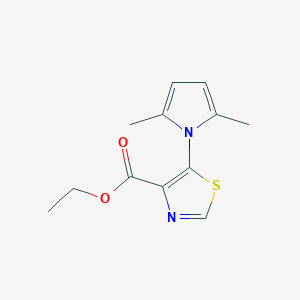

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)